molecular formula C19H22Cl2N2 B195738 3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine CAS No. 2095-42-3

3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine

Cat. No. B195738
CAS RN: 2095-42-3
M. Wt: 312.8 g/mol
InChI Key: VSKOGDPXBVMJCT-UHFFFAOYSA-N
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Description

The compound “3-(2-chlorobenzobbenzazepin-11-yl)-N,N-dimethylpropan-1-amine” is a type of dibenzoazepine . Its formula is C18H21ClN2, with an average mass of 300.826 and a mono-isotopic mass of 300.13933 .


Synthesis Analysis

The synthesis of benzazepines, including the compound , has been a topic of research for many years . The commercially available 3-phenylpropan-1-amine has found application in a simple synthesis of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one . A new series of benzoquinoline-based heterocycles was synthesized utilizing the building block synthon .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3 . The SMILES string is CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl .


Chemical Reactions Analysis

Benzazepines, including the compound , have been known since the beginning of the last century . The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis .


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . More detailed physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the search results .

Scientific Research Applications

Corrosion Inhibition in Oilfield Applications

3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine (3CDA) demonstrates significant potential in inhibiting corrosion of X80 steel in oilfield acidizing environments. Research indicates that 3CDA acts as a mixed-type inhibitor, adsorbing on steel surfaces through physical and chemical interactions. This results in an inhibition efficiency of 88.8% at specific concentrations and temperatures (Ituen & Asuquo, 2017).

Dopaminergic Activity

Studies on 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which are structurally related to the queried compound, have shown agonistic activity on central and peripheral dopamine receptors. These compounds demonstrate significant dopaminergic activity, suggesting potential applications in neuroscience and pharmacology (Pfeiffer et al., 1982).

Structural and Chemical Analysis

Detailed structural and chemical analyses of related benzazepine derivatives provide insights into their physical properties and potential applications. For instance, studies involving X-ray diffraction and spectroscopic methods have been conducted to understand the crystal structures of such compounds, which can be crucial for their application in various fields, including materials science (Macías et al., 2011).

Synthesis and Reactivity

Research on the synthesis and reactivity of benzazepine derivatives, including those structurally similar to 3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine, has provided valuable information. These studies explore various synthetic routes and reaction behaviors, contributing to the development of novel compounds with potential applications in medicinal chemistry and materials science (Richter et al., 1984).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .

Future Directions

The high bioactivity of benzazepine derivatives, including the compound , has stimulated both the development of new and the improvement of the existing methods of their synthesis . This suggests that there is ongoing interest in this field, and future research may continue to explore new synthesis methods and potential applications of these compounds.

properties

IUPAC Name

3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22/h3-4,6-11,14H,5,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKOGDPXBVMJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-5H-dibenzo[B,F]azepin-5-YL)-N,N-dimethylpropan-1-amine

CAS RN

2095-42-3
Record name Dehydroclomipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-CHLORO-5H-DIBENZO(B,F)AZEPIN-5-YL)-N,N-DIMETHYLPROPAN-1-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW568C1JB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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